Cas no 2194845-54-8 (3-{1-(1,3-benzothiazole-6-carbonyl)piperidin-4-ylmethyl}-3,4-dihydropyrimidin-4-one)

3-{1-(1,3-benzothiazole-6-carbonyl)piperidin-4-ylmethyl}-3,4-dihydropyrimidin-4-one 化学的及び物理的性質
名前と識別子
-
- 3-{1-(1,3-benzothiazole-6-carbonyl)piperidin-4-ylmethyl}-3,4-dihydropyrimidin-4-one
- F6606-4952
- 3-[[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]methyl]pyrimidin-4-one
- AKOS032932555
- 2194845-54-8
- 3-{[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one
-
- インチ: 1S/C18H18N4O2S/c23-17-3-6-19-11-22(17)10-13-4-7-21(8-5-13)18(24)14-1-2-15-16(9-14)25-12-20-15/h1-3,6,9,11-13H,4-5,7-8,10H2
- InChIKey: BIISLIUFPRIGTN-UHFFFAOYSA-N
- ほほえんだ: S1C=NC2=CC=C(C=C12)C(N1CCC(CN2C=NC=CC2=O)CC1)=O
計算された属性
- せいみつぶんしりょう: 354.11504700g/mol
- どういたいしつりょう: 354.11504700g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 586
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 94.1Ų
3-{1-(1,3-benzothiazole-6-carbonyl)piperidin-4-ylmethyl}-3,4-dihydropyrimidin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6606-4952-5mg |
3-{[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one |
2194845-54-8 | 5mg |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6606-4952-2μmol |
3-{[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one |
2194845-54-8 | 2μmol |
$57.0 | 2023-09-07 | ||
Life Chemicals | F6606-4952-10μmol |
3-{[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one |
2194845-54-8 | 10μmol |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6606-4952-3mg |
3-{[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one |
2194845-54-8 | 3mg |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6606-4952-40mg |
3-{[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one |
2194845-54-8 | 90%+ | 40mg |
$140.0 | 2023-04-20 | |
Life Chemicals | F6606-4952-30mg |
3-{[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one |
2194845-54-8 | 30mg |
$119.0 | 2023-09-07 | ||
Life Chemicals | F6606-4952-2mg |
3-{[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one |
2194845-54-8 | 2mg |
$59.0 | 2023-09-07 | ||
Life Chemicals | F6606-4952-25mg |
3-{[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one |
2194845-54-8 | 25mg |
$109.0 | 2023-09-07 | ||
Life Chemicals | F6606-4952-1mg |
3-{[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one |
2194845-54-8 | 1mg |
$54.0 | 2023-09-07 | ||
Life Chemicals | F6606-4952-10mg |
3-{[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one |
2194845-54-8 | 10mg |
$79.0 | 2023-09-07 |
3-{1-(1,3-benzothiazole-6-carbonyl)piperidin-4-ylmethyl}-3,4-dihydropyrimidin-4-one 関連文献
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
3-{1-(1,3-benzothiazole-6-carbonyl)piperidin-4-ylmethyl}-3,4-dihydropyrimidin-4-oneに関する追加情報
Introduction to 3-{1-(1,3-benzothiazole-6-carbonyl)piperidin-4-ylmethyl}-3,4-dihydropyrimidin-4-one (CAS No: 2194845-54-8)
3-{1-(1,3-benzothiazole-6-carbonyl)piperidin-4-ylmethyl}-3,4-dihydropyrimidin-4-one is a significant compound in the field of pharmaceutical chemistry, known for its versatile applications in drug discovery and molecular research. This compound, identified by the CAS number 2194845-54-8, has garnered attention due to its structural complexity and potential biological activities. The presence of both benzothiazole and piperidine moieties in its molecular framework suggests a broad spectrum of interactions with biological targets, making it a valuable candidate for further investigation.
The benzothiazole moiety is a well-known pharmacophore in medicinal chemistry, often found in drugs with anti-inflammatory, antimicrobial, and anticancer properties. Its ability to engage with various biological receptors and enzymes makes it a preferred scaffold for designing novel therapeutic agents. In contrast, the piperidine ring contributes to the compound's solubility and bioavailability, which are critical factors in drug development. The combination of these two structural elements in 3-{1-(1,3-benzothiazole-6-carbonyl)piperidin-4-ylmethyl}-3,4-dihydropyrimidin-4-one enhances its potential as a lead compound for pharmacological studies.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of such compounds more accurately. The integration of molecular modeling techniques with experimental data has been instrumental in understanding the interactions between 3-{1-(1,3-benzothiazole-6-carbonyl)piperidin-4-ylmethyl}-3,4-dihydropyrimidin-4-one and its biological targets. This synergy between computational and experimental approaches has accelerated the discovery of novel drug candidates and improved the efficiency of drug development pipelines.
The dihydropyrimidinone core of this compound is another key feature that contributes to its pharmacological potential. Dihydropyrimidinones are known for their role as intermediates in the synthesis of various bioactive molecules. They exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects. The presence of the carbonyl group at the 6-position of the benzothiazole ring further enhances the compound's reactivity and potential for further functionalization.
In recent years, there has been a growing interest in developing small molecule inhibitors targeting protein-protein interactions (PPIs). 3-{1-(1,3-benzothiazole-6-carbonyl)piperidin-4-ylmethyl}-3,4-dihydropyrimidin-4-one has shown promise as a potential PPI modulator due to its ability to disrupt critical protein-protein interactions involved in various diseases. For instance, studies have indicated that this compound can interfere with the interaction between cyclins and cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. By inhibiting these interactions, the compound may exhibit antiproliferative effects relevant to cancer therapy.
The synthesis of 3-{1-(1,3-benzothiazole-6-carbonyl)piperidin-4-ylmethyl}-3,4-dihydropyrimidin-4-one involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the benzothiazole moiety into the piperidine scaffold necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex molecular framework efficiently.
The pharmacokinetic properties of this compound are also an area of active investigation. Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic efficacy. Preliminary studies have suggested that 3-{1-(1,3-benzothiazole-6-carbonyl)piperidin-4-ylmethyl}-3,4-dihydropyrimidin-4-one exhibits favorable solubility characteristics that could enhance its oral bioavailability. Additionally, its metabolic stability appears promising for further development into a clinical candidate.
The potential applications of 3-{1-(1,3-benzothiazole-6-carbonyl)piperidin-4-ylmethyl}-3,4-dihydropyrimidin-4-one extend beyond oncology. Research has explored its potential role in treating neurological disorders by targeting specific enzymes or receptors involved in neurodegeneration. For example, studies have indicated that analogs of this compound may interact with acetylcholinesterase or other neurotransmitter receptors, offering a new approach to managing conditions such as Alzheimer's disease.
In conclusion,the multifaceted pharmacological potential of 3-{1-(1,3-benzothiazole—6—carboxyl)piperidine—4—ylmethyl)—。—。dihydro—pyrimi—din—。one makes it a compelling subject for further research。 Its unique structural features, coupled with recent advancements in drug discovery technologies, position it as a promising candidate for developing novel therapeutic agents。 As research continues, additional insights into its mechanism(s)of action will likely emerge, paving the way for new treatment strategies across multiple disease areas。
2194845-54-8 (3-{1-(1,3-benzothiazole-6-carbonyl)piperidin-4-ylmethyl}-3,4-dihydropyrimidin-4-one) 関連製品
- 2228808-20-4(3-(aminomethyl)-3-(2,6-difluoro-4-methoxyphenyl)cyclobutan-1-ol)
- 1211530-57-2(6-Chloro-3-methoxypyridine-2-carboxaldehyde)
- 1993-63-1(5-Fluoro-2-methoxypyrimidin-4-amine)
- 79714-14-0(2-[(propan-2-yl)amino]-3,4-dihydroquinazolin-4-one)
- 1365936-98-6(Tert-Butyl (3S)-3-[6-(trifluoromethyl)pyrimidin-4-yl]aminopyrrolidine-1-carboxylate)
- 2097924-31-5(3-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-fluorobenzene-1-sulfonamide)
- 1798017-15-8(6-fluoro-N-[(3-methoxyphenyl)methyl]-3-(piperidine-1-carbonyl)quinolin-4-amine)
- 41658-60-0(H-His-Asp-Oh)
- 1339684-69-3(1-(4-fluorophenyl)-1-(oxan-4-yl)methanamine)
- 2877688-49-6(N-(oxan-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide)




